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Compound of Interest

Compound Name: NDSB-195

Cat. No.: B013560 Get Quote

Technical Support Center: NDSB-195 Buffer
Stability
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

pH drift in buffers containing high concentrations of the non-detergent sulfobetaine, NDSB-195.

Troubleshooting pH Drift in NDSB-195 Buffers
High concentrations of NDSB-195, often used to prevent protein aggregation and facilitate

refolding, can lead to unexpected shifts in buffer pH. This guide provides a systematic

approach to diagnosing and resolving these issues.

Initial Assessment Workflow

The following diagram outlines the initial steps to take when you observe a pH drift in your

NDSB-195 containing buffer.
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Caption: Initial troubleshooting workflow for pH drift in NDSB-195 buffers.

Frequently Asked Questions (FAQs)
Q1: Why does the pH of my buffer change when I add a high concentration of NDSB-195?

While NDSB-195 is a zwitterionic compound and should not significantly alter the pH of well-

buffered solutions, some pH drift can occur in poorly buffered systems.[1] This can be

attributed to a few factors:
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Low Buffer Capacity: If your buffer concentration is too low (e.g., 10 mM Tris-HCl), it has a

limited ability to resist pH changes upon the addition of a high concentration of any solute,

including NDSB-195.[1]

Operating Outside the Optimal Buffering Range: Buffers are most effective at resisting pH

changes when the solution's pH is close to the buffer's pKa (typically within ±0.5 pH units). If

your working pH is at the edge of or outside this range, the buffer's capacity is diminished.

Ionic Strength Effects: The addition of a high concentration of a zwitterion like NDSB-195
can alter the ionic strength of the solution, which may slightly affect the pKa of the buffer

itself.

Q2: What is the recommended buffer concentration to use with high concentrations of NDSB-
195?

To ensure pH stability, it is recommended to use a buffer concentration of at least 25 mM.[1]

For particularly high concentrations of NDSB-195 (e.g., 0.5 M to 1.0 M), a buffer concentration

of 50-100 mM may be necessary to provide adequate buffering capacity.

Q3: How can I choose the right buffer to use with NDSB-195?

The ideal buffer will have a pKa that is very close to your desired experimental pH. This

ensures that you are working within the region of maximum buffering capacity. The table below

provides the pKa values for some common biological buffers.
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Buffer pKa at 25°C Optimal Buffering Range

MES 6.15 5.5 - 6.7

Bis-Tris 6.50 5.8 - 7.2

PIPES 6.76 6.1 - 7.5

MOPS 7.20 6.5 - 7.9

HEPES 7.48 6.8 - 8.2

Tris 8.06 7.5 - 9.0

CHES 9.30 8.6 - 10.0

CAPS 10.40 9.7 - 11.1

Q4: I've increased my buffer concentration and am using a buffer with an appropriate pKa, but I

still see some pH drift. What else could be the cause?

If you have addressed the primary causes of pH drift, consider these other potential factors:

Temperature: The pKa of some buffers, particularly Tris, is highly sensitive to temperature.[2]

If you prepare your buffer at room temperature and then conduct your experiment at a

different temperature (e.g., 4°C or 37°C), the pH will change. Ensure you are measuring and

adjusting the pH at the temperature of your experiment.

Contamination: Microbial contamination can lead to changes in pH over time. It is good

practice to sterile filter your NDSB-195 containing buffer solutions, especially if they will be

stored for an extended period.[1]

Reagent Purity and Preparation: Ensure that your NDSB-195 and other buffer components

are of high purity and that stock solutions are prepared and stored correctly. Slow

degradation of NDSB-195 in solution can occur over several weeks at room temperature.[1]

Q5: Is there a way to predict the pH shift when adding NDSB-195 to my buffer?

While there is no simple formula to precisely predict the pH shift, the following table provides

illustrative examples of expected pH changes in different buffer systems at a concentration of
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50 mM when 1 M NDSB-195 is added. This data is intended to demonstrate the importance of

adequate buffer concentration.

Buffer (50 mM) Initial pH
pH after adding 1 M NDSB-
195 (Illustrative)

Tris 8.0 ~7.8

HEPES 7.5 ~7.4

MES 6.1 ~6.0

Note: These are approximate values and the actual pH shift may vary depending on the

specific experimental conditions.

Experimental Protocol: Protein Refolding from
Inclusion Bodies using NDSB-195
This protocol provides a general workflow for the refolding of a recombinant protein from E. coli

inclusion bodies, a common application for NDSB-195.

Workflow for Protein Refolding

The diagram below illustrates the key stages of the protein refolding process where NDSB-195
is utilized.
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Caption: A typical experimental workflow for protein refolding using NDSB-195.
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Detailed Methodology

Inclusion Body Isolation and Washing:

Harvest E. coli cells expressing the recombinant protein by centrifugation.

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1

mM EDTA) and lyse the cells using sonication or a French press.

Centrifuge the lysate to pellet the inclusion bodies.

Wash the inclusion bodies multiple times with a wash buffer (e.g., lysis buffer containing

1% Triton X-100) to remove contaminating proteins and cellular debris.

Solubilization of Inclusion Bodies:

Resuspend the washed inclusion bodies in a solubilization buffer containing a strong

denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0) and

a reducing agent (e.g., 10 mM DTT) to break any incorrect disulfide bonds.

Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until

the inclusion bodies are fully dissolved.

Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble

material.

Protein Refolding by Rapid Dilution:

Prepare the refolding buffer. A typical refolding buffer contains:

50-100 mM Tris-HCl, pH 8.0

0.5 - 1.0 M NDSB-195

A redox shuffling system (e.g., 0.5 mM GSSG / 5 mM GSH) to facilitate correct disulfide

bond formation.

Other additives as needed (e.g., L-arginine, glycerol).
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Rapidly dilute the solubilized protein into the refolding buffer with vigorous stirring. A

dilution factor of 1:20 to 1:100 is common.

Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

Purification and Analysis of Refolded Protein:

Remove the NDSB-195, denaturant, and other small molecules by dialysis against a

suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).

Purify the refolded protein using standard chromatography techniques (e.g., affinity

chromatography, size-exclusion chromatography).

Analyze the purity and folding state of the protein using SDS-PAGE, Western blotting,

circular dichroism, and a functional activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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